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Introduction: The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed

in various hematological malignancies and solid tumors, playing a crucial role in cell survival,

proliferation, and resistance to apoptosis.[1][2] Its central role in oncogenesis has made it an

attractive target for cancer therapy. However, innate and acquired resistance to Pim-1 inhibitors

can limit their clinical efficacy. This document outlines the application of a genome-wide

CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance

to a selective Pim-1 inhibitor, thereby revealing potential mechanisms of resistance and

identifying patient populations who may benefit from such therapies.

Data Presentation
A genome-wide CRISPR-Cas9 knockout screen was performed in the neuroblastoma cell line

KELLY, which is sensitive to Pim-1 inhibition. The screen identified several genes whose

inactivation led to resistance to the pan-Pim kinase inhibitor AZD1208. The top candidate

genes are summarized below.

Table 1: Top Gene Hits from a CRISPR-Cas9 Screen for Resistance to the Pim-1 Inhibitor

AZD1208
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Gene Symbol Description
Average Log2 Fold Change
(Treated vs. Untreated)

NF1 Neurofibromin 1 > 5

PTEN
Phosphatase and Tensin

Homolog
> 5

TSC1 Tuberous Sclerosis Complex 1 > 5

STK11
Serine/Threonine Kinase 11

(LKB1)
> 5

DEPDC5
DEP Domain Containing 5,

GATOR1 Subunit
> 5

Data is derived from a genome-wide CRISPR-Cas9 knockout screen in KELLY neuroblastoma

cells treated with 2 µmol/L AZD1208 for 30 days.[3]

Signaling Pathways
Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, activated by various

cytokines and growth factors.[1][4] Once expressed, Pim-1 phosphorylates a multitude of

downstream targets to promote cell cycle progression and inhibit apoptosis. A key substrate is

the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from sequestering

the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Pim-1 also

contributes to the activation of the mTOR pathway, further enhancing cell proliferation.
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Caption: Pim-1 Signaling Pathway.
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Resistance Pathway Identified by CRISPR Screen

The CRISPR screen revealed that loss of negative regulators of the mTOR pathway, such as

NF1, PTEN, and the TSC complex, confers resistance to Pim-1 inhibition.[3] This suggests that

hyperactivation of mTOR signaling downstream of Pim-1 can bypass the anti-proliferative

effects of Pim-1 inhibitors.

Pim-1 Inhibitor
(e.g., AZD1208)

Pim-1

Upstream mTOR Regulators

mTORC1

NF1, PTEN, TSC1/2
(Tumor Suppressors)

Inhibition

Cell Proliferation

CRISPR Knockout

Loss of function

Click to download full resolution via product page

Caption: Mechanism of resistance to Pim-1 inhibitors.

Experimental Protocols
CRISPR-Cas9 Knockout Screen Workflow
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The overall workflow for the CRISPR-Cas9 screen to identify genes mediating resistance to a

Pim-1 inhibitor is depicted below.
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Caption: CRISPR-Cas9 screen workflow.

Detailed Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen

This protocol is adapted from the methodology used to identify resistance mechanisms to the

Pim-1 inhibitor AZD1208.[3]

1. Cell Culture and Lentiviral Library Production:

Culture KELLY neuroblastoma cells in RPMI-1640 medium supplemented with 10% fetal

bovine serum and 1% penicillin/streptomycin.

Produce high-titer lentivirus for the genome-wide CRISPR knockout library (e.g., GeCKO v2

library A) by transfecting HEK293T cells with the library plasmids along with packaging and

envelope plasmids.

2. Lentiviral Transduction of KELLY Cells:

Transduce a sufficient number of KELLY cells with the lentiviral library at a low multiplicity of

infection (MOI < 0.3) to ensure that most cells receive a single guide RNA (gRNA).

Maintain a cell population that represents the library complexity at a minimum of 500-fold

coverage.

3. Antibiotic Selection:

Two days post-transduction, begin selection with puromycin to eliminate non-transduced

cells. The appropriate concentration of puromycin should be determined beforehand with a

kill curve.

4. Pim-1 Inhibitor Treatment:

After selection, split the cell population into two groups: a control group treated with the

vehicle (DMSO) and a treatment group treated with 2 µmol/L AZD1208.
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Culture the cells for 30 days, passaging as necessary and maintaining the library

representation. Replenish the medium with fresh inhibitor or vehicle every 3 days.

5. Genomic DNA Extraction and gRNA Sequencing:

At the end of the 30-day treatment period, harvest cells from both the control and treated

populations.

Isolate genomic DNA from both populations using a commercial kit.

Amplify the integrated gRNA sequences from the genomic DNA using PCR with primers

flanking the gRNA cassette.

Purify the PCR products and submit for next-generation sequencing to determine the

abundance of each gRNA in both populations.

6. Data Analysis:

Align the sequencing reads to the gRNA library to obtain read counts for each gRNA.

Calculate the log2 fold change in the abundance of each gRNA in the AZD1208-treated

population compared to the DMSO-treated population.

Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in

the treated population. Genes with a log2 fold change greater than a defined cutoff (e.g., 5)

are considered potential resistance hits.

7. Hit Validation:

Validate the top hit genes by generating individual knockout cell lines for each gene using

CRISPR-Cas9.

Confirm the knockout by Western blot or sequencing.

Perform cell viability assays with the knockout and wild-type cell lines in the presence of a

dose range of the Pim-1 inhibitor to confirm the resistance phenotype.
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Further validate the mechanism of resistance, for example, by assessing the phosphorylation

status of downstream effectors (e.g., mTOR pathway components) via Western blot.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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